Enhanced Cross-Coupling Versatility via Orthogonal Functional Group Reactivity Compared to 1-Nitronaphthalene
6-Bromo-1-nitronaphthalene contains both a bromine atom and a nitro group, enabling sequential and orthogonal transformations. The bromine atom can participate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form new C-C bonds, while the nitro group can be selectively reduced to an amine for further functionalization . In contrast, the analog 1-nitronaphthalene lacks a halogen handle and cannot directly undergo cross-coupling, limiting its utility as a synthetic building block [1].
| Evidence Dimension | Synthetic Utility / Versatility |
|---|---|
| Target Compound Data | One site for cross-coupling (Br), one site for reduction (NO2) |
| Comparator Or Baseline | 1-Nitronaphthalene (CAS 86-57-7): Zero sites for direct cross-coupling |
| Quantified Difference | Qualitative: Orthogonal functional group handles present vs. absent |
| Conditions | General synthetic context, Pd-catalyzed cross-coupling (Suzuki, etc.) |
Why This Matters
This difference is critical for procurement decisions in complex molecule synthesis, as 6-Bromo-1-nitronaphthalene provides a modular handle for diversification that 1-nitronaphthalene cannot offer.
- [1] PubChem. Compound Summary for CID 6849: 1-Nitronaphthalene. https://pubchem.ncbi.nlm.nih.gov/compound/6849 View Source
